1-Boc-4-(isopropylamino)piperidine

Overview

Description

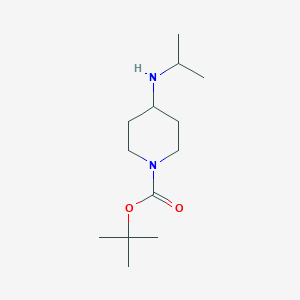

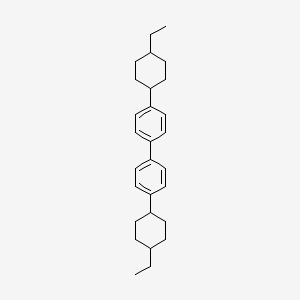

1-Boc-4-(isopropylamino)piperidine is a chemical compound classified as a tertiary amine, specifically a piperidine derivative. It has a molecular weight of 242.36 . It is used in the preparation of pharmaceutical compounds and serves as a precursor in the synthesis of synthetic drugs .

Synthesis Analysis

The synthesis of piperidone derivatives like 1-Boc-4-(isopropylamino)piperidine has been a subject of considerable interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . A variety of catalysts have been employed in these reactions .Molecular Structure Analysis

The molecular formula of 1-Boc-4-(isopropylamino)piperidine is C13H26N2O2 . The structure includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives are involved in a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . They are also used in the synthesis of bromodomain inhibitors as well as HepG2 cell cycle inhibitors used in anti-tumor therapy .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Boc-4-(isopropylamino)piperidine include a molecular weight of 242.36 .Scientific Research Applications

Role in Drug Designing

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . For example, treatment involving 2-amino-4-(1-piperidine) pyridine was found to prohibit proliferation of HT29 and DLD-1 cells in a dose-based manner .

Antiviral Applications

Piperidine derivatives also have potential antiviral applications . They can be used in the synthesis of drugs that target viral infections.

Antimalarial Applications

Piperidine derivatives are being utilized as antimalarial agents . They can be used in the synthesis of drugs that target malaria parasites.

Antimicrobial and Antifungal Applications

Piperidine derivatives are being utilized as antimicrobial and antifungal agents . They can be used in the synthesis of drugs that target various types of bacteria and fungi.

Antihypertension Applications

Piperidine derivatives are being utilized as antihypertension agents . They can be used in the synthesis of drugs that help control high blood pressure.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are being utilized as analgesic and anti-inflammatory agents . They can be used in the synthesis of drugs that help manage pain and inflammation.

Anti-Alzheimer and Antipsychotic Applications

Piperidine derivatives are being utilized as anti-Alzheimer and antipsychotic agents . They can be used in the synthesis of drugs that help manage Alzheimer’s disease and various psychiatric disorders.

Safety And Hazards

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

tert-butyl 4-(propan-2-ylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)14-11-6-8-15(9-7-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPSIFSYYZXVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609856 | |

| Record name | tert-Butyl 4-[(propan-2-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-(isopropylamino)piperidine | |

CAS RN |

534595-51-2 | |

| Record name | tert-Butyl 4-[(propan-2-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)

![2-Bromo-4-methylbenzo[D]thiazole](/img/structure/B1288503.png)